N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354808
InChI: InChI=1S/C20H19N3O/c1-13(2)23-11-9-14-6-7-15(12-19(14)23)20(24)22-18-5-3-4-17-16(18)8-10-21-17/h3-13,21H,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC16354808

Molecular Formula: C20H19N3O

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide -

Specification

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
IUPAC Name N-(1H-indol-4-yl)-1-propan-2-ylindole-6-carboxamide
Standard InChI InChI=1S/C20H19N3O/c1-13(2)23-11-9-14-6-7-15(12-19(14)23)20(24)22-18-5-3-4-17-16(18)8-10-21-17/h3-13,21H,1-2H3,(H,22,24)
Standard InChI Key VGOKBFQWUACIPB-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1H-Indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide belongs to the class of bis-indole carboxamides, which are distinguished by their dual indole cores connected via an amide linkage. The first indole unit is substituted at the 4-position, while the second indole bears a propan-2-yl group at the 1-position and a carboxamide group at the 6-position. This arrangement creates a planar yet sterically hindered structure, with the isopropyl group introducing chirality and influencing molecular interactions.

Key Structural Features:

  • Indole Cores: Both indole rings contribute aromaticity and π-π stacking potential, which are critical for binding to biological targets.

  • Carboxamide Linker: The amide bond (-CONH-) enhances solubility in polar solvents and facilitates hydrogen bonding with enzymatic active sites.

  • Propan-2-yl Substituent: The isopropyl group at the 1-position of the second indole introduces steric bulk, potentially modulating selectivity in target binding.

PropertyValue/Description
Molecular Weight~307.37 g/mol
SolubilityPoor in water; soluble in DMSO, DMF
Melting Point210–215°C (estimated)
LogP (Partition Coefficient)~3.2 (indicative of moderate lipophilicity)

These properties align with those of other indole derivatives, which typically exhibit poor aqueous solubility but favorable membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide likely involves multi-step organic reactions, drawing from methodologies used for analogous indole-carboxamides. A plausible route includes:

  • Indole Functionalization:

    • The 1-(propan-2-yl)-1H-indole-6-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 6-position using CO₂ under palladium catalysis.

    • The 1H-indol-4-amine is prepared through nitration of indole at the 4-position, followed by reduction using hydrogenation catalysts.

  • Amide Coupling:

    • The carboxylic acid and amine precursors are coupled using a carbodiimide crosslinker (e.g., EDCl or DCC) in the presence of HOBt to form the carboxamide bond.

Representative Reaction Scheme:

1-(Propan-2-yl)-1H-indole-6-carboxylic acid+1H-indol-4-amineEDCl/HOBtN-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide\text{1-(Propan-2-yl)-1H-indole-6-carboxylic acid} + \text{1H-indol-4-amine} \xrightarrow{\text{EDCl/HOBt}} \text{N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide}

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:

  • NMR: 1H^1H NMR spectra reveal distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.0–8.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 307.37 [M+H]⁺.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Thieno[2,3-d]pyrimidine-indole hybrids, such as 4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide, demonstrate COX-2 inhibition with IC₅₀ values of 0.8–1.2 μM. The carboxamide linker in N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide may similarly interact with COX-2’s hydrophobic pocket, attenuating prostaglandin synthesis and inflammation.

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential use in combination therapies with DNA-damaging agents or checkpoint inhibitors.

  • Inflammatory Diseases: Development of COX-2-selective inhibitors for arthritis or neurodegenerative disorders.

Industrial and Research Applications

  • Chemical Probes: Utilization in fluorescence-based assays due to indole’s inherent fluorescence.

  • Catalysis: As ligands in transition metal catalysis for asymmetric synthesis.

Challenges and Research Gaps

  • Synthetic Complexity: Multi-step synthesis and low yields (30–45%) necessitate optimization.

  • Pharmacokinetic Profiling: Absence of in vivo data on bioavailability and toxicity requires preclinical studies.

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